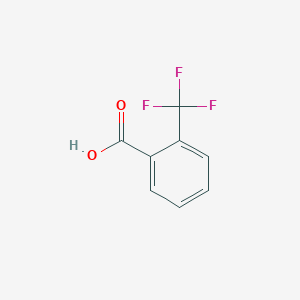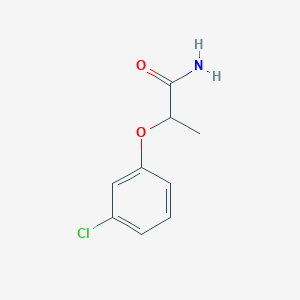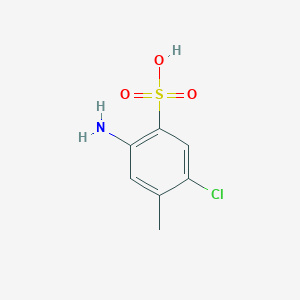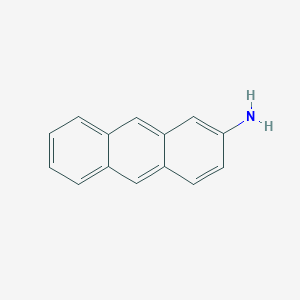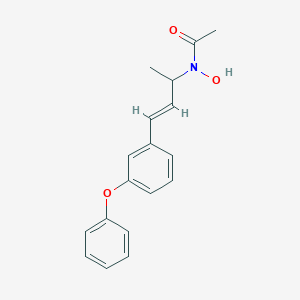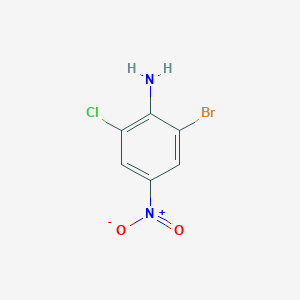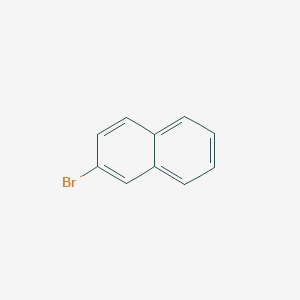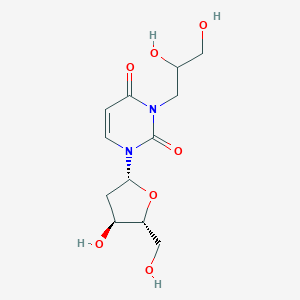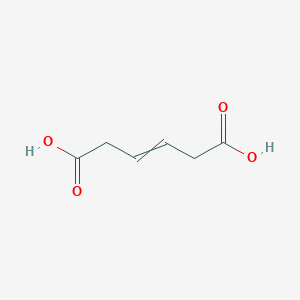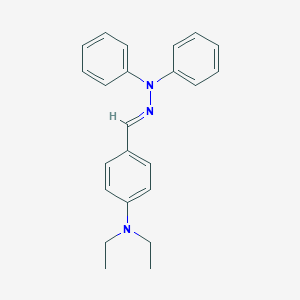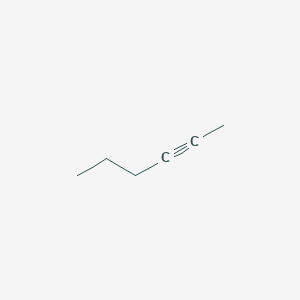
2-ヘキシン
概要
説明
2-Hexyne is an organic compound that belongs to the alkyne group . It is a hydrocarbon and is a natural product found in Solanum lycopersicum . It is a clear light yellow liquid .
Synthesis Analysis
2-Hexyne can be synthesized through various methods. One approach involves the use of Pd/SiO2 modified with ionic liquid which catalyzes lead-free stereoselective hydrogenation of 2-hexyne . Another method involves the polymerization of 2-hexyne in toluene catalyzed by MoCl5.Ph4Sn and WCl6.Ph4Sn .
Molecular Structure Analysis
The molecular formula of 2-Hexyne is C6H10 . The molecular weight is 82.1436 g/mol . The structure of 2-Hexyne can be represented as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
2-Hexyne exhibits chemical properties common to alkynes, which include a high degree of unsaturation due to the triple bond . The physical properties include a density of 0.7317 , a melting point of -88 °C , and a boiling point of 83.8 °C .
科学的研究の応用
有機合成ビルディングブロック
2-ヘキシンは、容易に入手可能な三重結合により、有機合成の出発物質として頻繁に利用されています。 特に医薬品および農薬業界において、複雑な有機化合物を合成するための汎用性の高いビルディングブロックとして機能します .
触媒配位子の形成
この化合物は、金原子上での配位子として作用することができ、これは触媒の分野で重要です。 配位子は、金属原子に電子対を供与して配位錯体を形成する分子です .
水素化反応
貴金属触媒の助けを借りて、2-ヘキシンは、シス-2-ヘキセンに選択的に水素化されるか、またはヘキサンに完全に水素化される可能性があります。 この選択的ハイドロジェネーションは、特定のオレフィン異性体を生成するために重要です .
ケトンの生成
強硫酸と反応させると、2-ヘキシンは、ケトンの種類である2-ヘキサノンを生成します。 ケトンは、さまざまな化学物質の合成における重要な中間体です .
エチレンの三量化
工業プロセスでは、2-ヘキシンは、エチレンの三量化反応に関与して、1-ヘキセンを生成する可能性があります。1-ヘキセンは、ポリエチレンの合成における使用により、ポリマー産業にとって貴重な製品です .
作用機序
Target of Action
2-Hexyne is an organic compound that belongs to the alkyne group . It has been found to act as a ligand on gold atoms . This suggests that gold atoms could be a primary target of 2-Hexyne.
Mode of Action
The interaction between 2-Hexyne and its targets involves the formation of a bond between the compound and gold atoms . This bond formation can influence the properties of the gold atoms and lead to changes in their behavior.
Biochemical Pathways
2-Hexyne can undergo several reactions. It can be semi-hydrogenated to yield 2-hexene or fully hydrogenated to hexane . With appropriate noble metal catalysts, it can selectively form cis-2-hexene . These reactions suggest that 2-Hexyne can affect various biochemical pathways, leading to the production of different compounds.
Pharmacokinetics
Its physical properties such as its boiling point and molecular weight can influence its bioavailability.
Result of Action
The action of 2-Hexyne can lead to several molecular and cellular effects. For instance, its ability to act as a ligand on gold atoms can alter the properties of these atoms . Furthermore, its reactions can lead to the production of different compounds, which can have various effects on cells and tissues.
Action Environment
The action of 2-Hexyne can be influenced by various environmental factors. For example, its reactions can be hastened by some catalysts such as molybdenum pentachloride with tetraphenyl tin . Additionally, factors such as temperature and pressure can influence its ability to polymerize to linear oligomers and polymers .
Safety and Hazards
2-Hexyne is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and may cause drowsiness or dizziness . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
hex-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELUCTCJOARQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42121-00-6 | |
| Record name | 2-Hexyne, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42121-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9074725 | |
| Record name | 2-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Hexyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
764-35-2 | |
| Record name | 2-Hexyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC0WA2IXU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Hexyne?
A1: 2-Hexyne has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.
Q2: Are there any spectroscopic data available for 2-Hexyne?
A2: Yes, research has explored the vibrational and conformational properties of 2-Hexyne using infrared and Raman spectroscopy. [] These studies, often complemented by computational methods, provide insights into the structural characteristics of 2-Hexyne. []
Q3: Is there information about the stability of 2-Hexyne under various conditions?
A3: Yes, studies have investigated the thermal stability of 2-Hexyne, particularly in the context of its potential use as a sulfur-free gas odorant. [] These studies help understand its decomposition behavior at different temperatures.
Q4: How does 2-Hexyne behave as a substrate in hydrogenation reactions?
A4: 2-Hexyne serves as a model compound for studying selective hydrogenation on various catalysts. Research highlights the influence of catalyst composition and reaction conditions on the stereoselectivity of 2-Hexyne hydrogenation, particularly in achieving high yields of cis-2-hexene. [, , ]
Q5: Are there specific examples of catalysts used for 2-Hexyne hydrogenation?
A5: Yes, researchers have explored a range of catalysts for 2-Hexyne hydrogenation, including Pd/SiO2 catalysts modified with ionic liquids, [] poly(vinylpyrrolidone)-stabilized platinum colloids embedded in titania−silica mixed oxides, [] and Cu/{gamma}-Al{sub 2}O{sub 3} catalysts. [, ] These studies shed light on catalyst performance and selectivity towards desired products.
Q6: What is the role of 2-Hexyne in hydroboration reactions?
A6: 2-Hexyne acts as a substrate in hydroboration reactions, which are valuable for synthesizing vinyl boronates. Studies have investigated the use of vanadium-based catalysts for the stereo- and regioselective hydroboration of 2-Hexyne, offering insights into reaction mechanisms and potential applications. []
Q7: How does the structure of 2-Hexyne influence its reactivity in hydroboration reactions?
A7: Research suggests that the position of the triple bond in 2-Hexyne plays a crucial role in its reactivity and the regioselectivity of hydroboration. For instance, studies observed unusual regioselectivity in the hydroboration of 5-methyl-2-hexyne, highlighting the impact of substituent position on reaction outcomes. []
Q8: Have computational methods been employed to study 2-Hexyne?
A8: Yes, computational chemistry has contributed to understanding the conformational behavior of 2-Hexyne. Researchers have utilized molecular mechanics calculations in conjunction with spectroscopic data to analyze its conformational stability and predict its properties. [, , ]
Q9: How does modifying the structure of 2-Hexyne influence its properties?
A9: Studies on the influence of side-chain length on the gas permeation properties of poly(2-alkylacetylenes) provide insights into SAR. Research on poly(2-hexyne) and its analogs with varying alkyl chain lengths demonstrates the impact of structural modifications on material properties. []
Q10: Is there information on the stability and degradation of poly(2-Hexyne)?
A10: Yes, researchers have investigated the kinetics of weight loss and chain scission in the thermooxidative degradation of poly(2-Hexyne) films. These studies explore the factors influencing its stability and provide insights into predicting its lifetime. [, ]
Q11: What analytical techniques are employed to study 2-Hexyne and its derivatives?
A11: A range of analytical techniques are used to characterize 2-Hexyne and related compounds. These include gas chromatography-mass spectrometry (GC-MS) for identifying phytochemical constituents in plant extracts containing 2-Hexyne derivatives, [] as well as transmission electron microscopy (TEM) to analyze the size and morphology of palladium nanoparticles used in 2-Hexyne hydrogenation. []
Q12: Are there alternative compounds being considered for applications where 2-Hexyne is currently used?
A12: Yes, the search for sulfur-free odorants for LPG has led to the exploration of various alternatives to 2-Hexyne. Researchers are investigating compounds like 1-pentyne, cyclopentene, 1-hexyne, and 1,5-cyclooctadiene as potential substitutes, considering factors like odor characteristics, boiling points, and economic viability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





